molecular formula C16H17ClN4O3 B2765460 (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034439-73-9

(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2765460
CAS No.: 2034439-73-9
M. Wt: 348.79
InChI Key: LJCHXSASLIZJBP-UHFFFAOYSA-N
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Description

The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a unique and complex chemical entity. Its structure features a 5-chloro-6-hydroxypyridine core linked to a piperidine ring through a methanone bridge, further extended by a 6-methylpyridazin-3-yloxy group. This compound showcases potential in various research domains due to its distinctive structural components.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactions: : The synthesis begins with the formation of the 5-chloro-6-hydroxypyridine intermediate. This involves chlorination and hydroxylation of a pyridine precursor.

  • Formation of Piperidine Core: : Next, the 3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl part is synthesized through a series of steps involving nucleophilic substitution and condensation reactions.

  • Final Assembly: : The two intermediates are then coupled using a methanone linker under controlled conditions, often employing catalysts and specific solvents to ensure a high yield.

Industrial Production Methods

  • Scale-Up Process: : Industrial production necessitates optimized reaction conditions to ensure efficiency and safety. This includes continuous flow reactions and the use of automated systems to control temperature and pressure.

  • Purification: : Following synthesis, purification processes like recrystallization, chromatography, and distillation are applied to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the hydroxypyridine and piperidine moieties.

  • Reduction: : Reduction reactions can target the chloro group, converting it to a more reactive intermediate.

  • Substitution: : Nucleophilic substitution is feasible at the chloro group and the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate under basic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

  • Oxidation: : Formation of ketone or aldehyde derivatives.

  • Reduction: : Conversion to hydroxyl derivatives.

  • Substitution: : Alkylated derivatives with modified biological activity.

Scientific Research Applications

This compound has found utility across various research fields:

  • Chemistry: : As a building block in complex organic syntheses, particularly for drug development.

  • Biology: : Investigated for its potential as an enzyme inhibitor, impacting metabolic pathways.

  • Medicine: : Explored for therapeutic potential in treating diseases due to its bioactivity.

  • Industry: : Utilized in material science for developing novel polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, likely enzymes or receptors, thereby modulating their activity. The chloro and hydroxypyridine moieties are critical in binding interactions, influencing the biochemical pathways it targets.

Comparison with Similar Compounds

When compared to similar compounds, such as (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridyl)piperidin-1-yl)methanone or (6-hydroxy-5-nitropyridin-3-yl)(3-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone stands out due to its specific substituents, impacting its reactivity and biological activities uniquely

Properties

IUPAC Name

3-chloro-5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-10-4-5-14(20-19-10)24-12-3-2-6-21(9-12)16(23)11-7-13(17)15(22)18-8-11/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCHXSASLIZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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